molecular formula C22H24N2O B14248613 N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide CAS No. 399032-57-6

N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide

Cat. No.: B14248613
CAS No.: 399032-57-6
M. Wt: 332.4 g/mol
InChI Key: QJPKUYQXUJKDLO-UHFFFAOYSA-N
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Description

N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide is a chemical compound that features an anthracene moiety. Anthracene derivatives are known for their applications in various fields, including organic electronics and photophysics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide typically involves the reaction of anthracene-9-carbaldehyde with an appropriate amine under controlled conditions. For instance, anthracene-9-carbaldehyde can react with 5-amino-3,4-dimethylisoxazole in ethanol to form the desired product . The reaction is usually carried out at elevated temperatures, and the progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety would yield anthraquinone derivatives, while reduction would produce the corresponding reduced forms of the compound.

Scientific Research Applications

N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The anthracene moiety can intercalate with DNA, affecting its function and leading to various biological effects. The compound can also participate in electron transfer reactions, making it useful in photophysical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide is unique due to its combination of the anthracene moiety with the propyl and enamide groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the development of advanced materials.

Properties

CAS No.

399032-57-6

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[3-(anthracen-9-ylmethylamino)propyl]-2-methylprop-2-enamide

InChI

InChI=1S/C22H24N2O/c1-16(2)22(25)24-13-7-12-23-15-21-19-10-5-3-8-17(19)14-18-9-4-6-11-20(18)21/h3-6,8-11,14,23H,1,7,12-13,15H2,2H3,(H,24,25)

InChI Key

QJPKUYQXUJKDLO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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